molecular formula C16H24N2O3 B3295847 [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 889956-27-8

[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B3295847
CAS No.: 889956-27-8
M. Wt: 292.37 g/mol
InChI Key: LYRUFTFQPJDWNX-UHFFFAOYSA-N
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Description

[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a sophisticated chemical intermediate of significant value in medicinal chemistry and neuroscience research. This compound features a pyrrolidine scaffold substituted with a benzyl alcohol group and a tert-butyloxycarbonyl (Boc)-protected amine, making it a critical precursor in the synthesis of complex molecules. Its primary research application is in the development of ligands for sigma receptors, particularly the sigma-1 receptor ( source ). Structural analogs of this compound, specifically those sharing the 1-(2-hydroxyalkyl-phenyl)pyrrolidine core, have been extensively investigated for their high affinity and selectivity for sigma-1 receptors, which are implicated in a wide range of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases like Alzheimer's ( source ). The Boc-protected amine is a crucial functional group that allows for further selective synthetic manipulations, enabling researchers to construct a diverse array of final target molecules for pharmacological evaluation ( source ). As such, this ester provides researchers with a versatile and high-value building block for designing novel probes and potential therapeutics that modulate the sigma-1 receptor pathway, thereby facilitating advanced studies in neuropharmacology and drug discovery.

Properties

IUPAC Name

tert-butyl N-[1-[2-(hydroxymethyl)phenyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-13-8-9-18(10-13)14-7-5-4-6-12(14)11-19/h4-7,13,19H,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRUFTFQPJDWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step often involves the use of hydroxymethylating agents under controlled conditions.

    Carbamic Acid Ester Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbamic acid ester moiety can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related tert-butyl carbamate derivatives, focusing on substituents, molecular properties, and synthetic applications:

Compound Name Substituents Molecular Formula Key Synthetic Features Applications/Notes
[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -CH2OH on phenyl ring C17H24N2O3 Likely synthesized via Suzuki coupling or amine protection (inferred from analogs ). Intermediate for drug candidates; hydroxymethyl may improve solubility .
[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester -NH2 on phenyl ring C17H25N3O2 Synthesized via reductive amination or palladium-catalyzed coupling . Precursor for SC-58685 (a kinase inhibitor); amino group enables further functionalization .
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -CH2CH2NH2 on pyrrolidine C11H23N3O2 Prepared via alkylation of pyrrolidine followed by Boc protection . Used in peptide mimetics; aminoethyl group supports chelation or ionic interactions .
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester -CH2CH2OH on pyrrolidine C12H24N2O3 Derived from hydroxyethyl-pyrrolidine intermediates . Hydroxyethyl group enhances hydrophilicity; potential for prodrug design .
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid ester Branched aminoacyl group on pyrrolidine C15H29N3O3 Synthesized via peptide coupling (e.g., HATU/DIPEA) . Chiral intermediate for protease inhibitors; tert-butyl group aids in stereochemical control .

Key Observations:

Substituent Effects on Reactivity and Function: The hydroxymethyl group in the target compound increases polarity compared to analogs with alkyl or aromatic substituents (e.g., ethyl or aminophenyl groups). This may improve aqueous solubility but could complicate lipophilic membrane penetration . Amino-substituted derivatives (e.g., -NH2 or -CH2CH2NH2) are more nucleophilic, enabling conjugation with electrophiles (e.g., carbonyls or halides) in drug-linker systems .

Synthetic Methodologies: Compounds with aromatic substituents (e.g., hydroxymethylphenyl or aminophenyl) often employ Suzuki-Miyaura coupling for aryl-aryl bond formation . Aliphatic analogs (e.g., aminoethyl or hydroxyethyl) typically utilize alkylation or acylation of pyrrolidine precursors .

Yield and Practical Considerations: The synthesis of complex analogs (e.g., branched aminoacyl derivatives) often results in moderate yields (~15–30%) due to multi-step purifications . Boc-protected intermediates generally exhibit high stability under basic conditions but require acidic deprotection (e.g., TFA or HCl) .

Industrial Relevance :

  • Suppliers like Parchem and Chemlyte Solutions emphasize ISO-certified production, indicating standardized protocols for intermediates used in large-scale drug manufacturing .

Research Findings and Implications

  • Optimization Challenges: The hydroxymethyl group’s susceptibility to oxidation may necessitate additional stabilization strategies (e.g., prodrug formulations or protective groups) compared to more stable amino or ethyl substituents .

Biological Activity

[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, commonly referred to as compound 1, is a complex organic molecule with significant potential in various fields, including medicinal chemistry. Its unique structural features make it a candidate for exploring biological activities, particularly in the realms of cancer therapy and neurodegenerative diseases.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 889956-27-8

The structure includes a pyrrolidine ring, a hydroxymethyl group, and a tert-butyl carbamate moiety. This configuration contributes to its biological activity by enabling interactions with biological macromolecules.

The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, while the carbamic acid ester moiety can participate in covalent bonding. These interactions can modulate enzyme activity and receptor function, leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compound 1. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of IKKβ : Compound 1 has shown promising results in inhibiting IKKβ, a key regulator in NF-κB signaling pathways associated with inflammation and cancer progression .
  • Cytotoxicity : In vitro studies demonstrated that compound 1 exhibits cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like bleomycin in some cases .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties:

  • Cholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the management of Alzheimer's disease . Compound 1's structural similarities suggest it may possess similar inhibitory effects, aiding in cognitive function preservation.
  • Antioxidant Properties : Preliminary findings suggest that compound 1 may exhibit antioxidant effects, potentially reducing oxidative stress associated with neurodegenerative diseases .

Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits IKKβ
Cholinesterase InhibitionPotential for Alzheimer's treatment
AntioxidantReduces oxidative stress

Synthesis and Industrial Applications

The synthesis of compound 1 involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
  • Hydroxymethyl Group Introduction : Utilization of hydroxymethylating agents.
  • Carbamic Acid Ester Formation : Reaction with tert-butyl chloroformate.

In industrial applications, compound 1 can serve as a building block for drug discovery, offering avenues for developing new therapeutic agents targeting specific biological pathways.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and protective group strategies. For example, cyclization of the pyrrolidine ring (40–60°C, pH 7–9) and carbamate formation using tert-butoxycarbonyl (Boc) protecting groups are critical steps. Solvents like DMF or THF are preferred for polar intermediates, while catalysts (e.g., DMAP) improve acylation efficiency. Post-synthesis purification via silica gel chromatography ensures high yields (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substituent positions (e.g., distinguishing hydroxymethyl-phenyl vs. hydroxyethyl groups). Infrared (IR) spectroscopy identifies functional groups like carbamate C=O stretches (~1700 cm⁻¹). X-ray crystallography resolves 3D conformation, particularly for chiral centers in the pyrrolidine ring .

Q. What functionalization reactions are feasible for this compound?

The tert-butyl carbamate group enables deprotection under acidic conditions (e.g., HCl/dioxane) for subsequent amidation or alkylation. The hydroxymethyl-phenyl moiety can undergo esterification or oxidation to a carboxylic acid. Reaction conditions (e.g., 0–25°C, anhydrous environment) must minimize side reactions like ring-opening of the pyrrolidine .

Advanced Research Questions

Q. How does stereochemistry influence biological activity?

The (R)- or (S)-configuration of the pyrrolidine ring affects binding to chiral biological targets. For example, (R)-isomers may exhibit higher affinity for enzyme active sites due to spatial compatibility, as seen in analogous compounds targeting γ-secretase or neurotensin receptors. Enantioselective synthesis (e.g., chiral catalysts) and circular dichroism (CD) spectroscopy are critical for evaluating stereochemical impacts .

Q. How can computational methods predict biological interactions?

Molecular docking studies (e.g., AutoDock Vina) model interactions between the compound’s hydroxymethyl-phenyl group and target proteins like Mpro (main protease). Density Functional Theory (DFT) calculations predict electron distribution for reactivity hotspots. MD simulations assess stability in binding pockets over 100+ ns trajectories, identifying key residues for mutagenesis validation .

Q. What strategies resolve contradictions in biological activity data?

Contradictions often arise from assay variability (e.g., cell-free vs. cell-based systems). Standardized protocols (e.g., fixed ATP concentrations in kinase assays) and orthogonal validation (SPR for binding affinity, ITC for thermodynamics) mitigate discrepancies. Meta-analysis of IC₅₀ values across studies can identify structure-activity trends .

Q. How does the hydroxymethyl-phenyl substituent affect pharmacokinetics?

Compared to amino-ethyl or chloro-acetyl analogs, the hydroxymethyl group enhances aqueous solubility (logP ~1.8 vs. 2.5 for lipophilic derivatives) while maintaining membrane permeability. In vitro assays (Caco-2 monolayers) show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), suggesting oral bioavailability. Prodrug strategies (e.g., ester prodrugs) may further improve absorption .

Q. Which in vitro assays evaluate enzyme inhibition potential?

Fluorescence-based assays (e.g., FRET for protease inhibition) quantify IC₅₀ values under physiological pH and temperature. Counter-screening against related enzymes (e.g., cathepsins for specificity) and off-target panels (e.g., Eurofins CEREP) ensure selectivity. Kinetic studies (Lineweaver-Burk plots) determine inhibition mechanisms (competitive vs. non-competitive) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Reactant of Route 2
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[1-(2-Hydroxymethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

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